4-(4-Bromophenyl)pyrrolidine-3-carbonitrile

Catalog No.
S13960824
CAS No.
M.F
C11H11BrN2
M. Wt
251.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Bromophenyl)pyrrolidine-3-carbonitrile

Product Name

4-(4-Bromophenyl)pyrrolidine-3-carbonitrile

IUPAC Name

4-(4-bromophenyl)pyrrolidine-3-carbonitrile

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

InChI

InChI=1S/C11H11BrN2/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,6-7H2

InChI Key

YLMNQDCQDBVXNW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C2=CC=C(C=C2)Br)C#N

4-(4-Bromophenyl)pyrrolidine-3-carbonitrile is an organic compound featuring a pyrrolidine ring substituted with a 4-bromophenyl group and a cyano group at the third position. Its molecular formula is C12H12BrN and it possesses a molecular weight of approximately 250.14 g/mol. The presence of the bromine atom enhances its lipophilicity, which can influence its biological interactions and chemical reactivity. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.

, including:

  • Oxidation: The cyano group can be oxidized to form corresponding carboxylic acids or amides.
  • Reduction: The nitrile group may be reduced to an amine or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution, allowing for the introduction of different substituents.

Common reagents for these reactions include potassium permanganate for oxidation and various nucleophiles for substitution reactions.

The biological activity of 4-(4-Bromophenyl)pyrrolidine-3-carbonitrile has been explored in various studies, indicating its potential as a candidate for enzyme inhibition and receptor binding. The unique structural features, particularly the bromophenyl and cyano groups, enhance its interaction with biological targets, leading to modulation of specific pathways. Preliminary studies suggest that it may exhibit antitumor and anti-inflammatory properties, although further research is necessary to fully elucidate its mechanisms of action.

The synthesis of 4-(4-Bromophenyl)pyrrolidine-3-carbonitrile typically involves several key steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as 4-bromobenzaldehyde with pyrrolidine.
  • Introduction of the Cyano Group: This may be accomplished by treating the intermediate with a suitable cyanide source under controlled conditions.

Industrial methods often utilize continuous flow synthesis and optimized reaction conditions to enhance yield and purity.

4-(4-Bromophenyl)pyrrolidine-3-carbonitrile has several applications in:

  • Medicinal Chemistry: It serves as a scaffold for the development of novel pharmaceuticals targeting specific biological pathways.
  • Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
  • Material Science: Its unique properties may allow for applications in developing new materials with specific functionalities.

Interaction studies have shown that 4-(4-Bromophenyl)pyrrolidine-3-carbonitrile can engage in significant binding interactions with various enzymes and receptors. The bromophenyl group facilitates π-π interactions with aromatic residues, while the cyano group can form hydrogen bonds with amino acid side chains. These interactions are crucial for modulating enzymatic activities and influencing biological processes.

Several compounds share structural similarities with 4-(4-Bromophenyl)pyrrolidine-3-carbonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acidC18H19BrNO2Contains a benzyl group, enhancing its interaction profile.
Rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dioneC12H12BrN2O2Features a dione structure, influencing its reactivity and biological activity.
1-(4-Bromophenyl)-1,2,2-triphenylethyleneC26H19BrExhibits unique photophysical properties due to its extended π-system.

Uniqueness

The uniqueness of 4-(4-Bromophenyl)pyrrolidine-3-carbonitrile lies in its combination of structural features—particularly the presence of both bromine and cyano groups—which enhances its lipophilicity and potential binding affinity to biological targets compared to other similar compounds. This specificity may lead to distinct pharmacological profiles that warrant further investigation in drug development contexts.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

250.01056 g/mol

Monoisotopic Mass

250.01056 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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